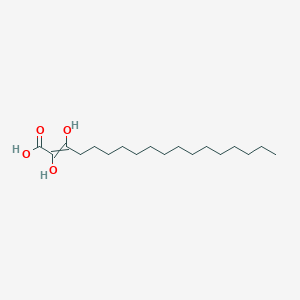
N-Benzyl-N,N-dimethyltetradecan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N,N-dimethyltetradecan-1-aminium iodide is a quaternary ammonium compound. It is known for its surfactant properties and is commonly used in various industrial and research applications. The compound consists of a benzyl group, a dimethylamino group, and a tetradecyl chain, with an iodide ion as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Benzyl-N,N-dimethyltetradecan-1-aminium iodide can be synthesized through a quaternization reaction. The process involves the reaction of N,N-dimethyltetradecylamine with benzyl iodide. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:
N,N-dimethyltetradecylamine+benzyl iodide→N-Benzyl-N,N-dimethyltetradecan-1-aminium iodide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N,N-dimethyltetradecan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other anions such as chloride, bromide, or sulfate.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form N,N-dimethyltetradecylamine and benzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of salts such as sodium chloride or potassium bromide in aqueous or organic solvents.
Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Hydrolysis: Conducted in the presence of acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Substitution Reactions: Produce quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: Can lead to the formation of various oxidized or reduced derivatives.
Hydrolysis: Results in the formation of N,N-dimethyltetradecylamine and benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N,N-dimethyltetradecan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
Biology: Employed in cell culture and molecular biology as a surfactant to enhance the permeability of cell membranes.
Medicine: Investigated for its antimicrobial properties, particularly against gram-positive and gram-negative bacteria.
Industry: Utilized in the formulation of detergents, disinfectants, and fabric softeners due to its surfactant properties.
Wirkmechanismus
The mechanism of action of N-Benzyl-N,N-dimethyltetradecan-1-aminium iodide primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with and disrupt lipid membranes. This disruption can lead to increased permeability of cell membranes, making it useful in various biological and medical applications. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved often relate to membrane fluidity and integrity.
Vergleich Mit ähnlichen Verbindungen
N-Benzyl-N,N-dimethyltetradecan-1-aminium iodide can be compared with other quaternary ammonium compounds such as:
- N-Benzyl-N,N-dimethyldodecan-1-aminium chloride
- N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride
- N-Benzyl-N,N-dimethyltetradecan-1-aminium bromide
Uniqueness
The iodide ion in this compound provides unique properties compared to its chloride and bromide counterparts. The iodide ion is larger and more polarizable, which can influence the compound’s solubility, reactivity, and interaction with biological membranes.
List of Similar Compounds
- N-Benzyl-N,N-dimethyldodecan-1-aminium chloride
- N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride
- N-Benzyl-N,N-dimethyltetradecan-1-aminium bromide
- N-Benzyl-N,N-dimethyltetradecan-1-aminium sulfate
Eigenschaften
CAS-Nummer |
76749-58-1 |
|---|---|
Molekularformel |
C23H42IN |
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
benzyl-dimethyl-tetradecylazanium;iodide |
InChI |
InChI=1S/C23H42N.HI/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XFBTWIOCKNNLEK-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


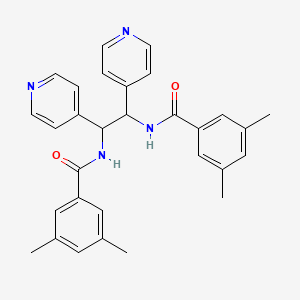
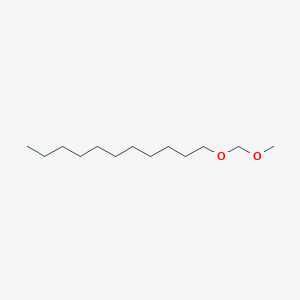

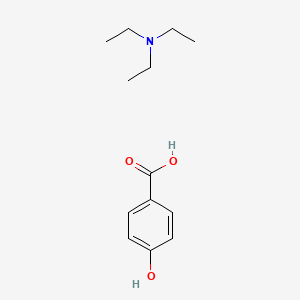

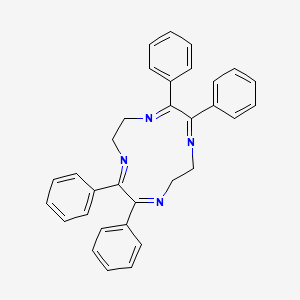
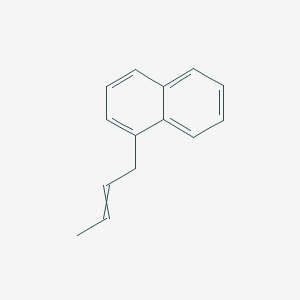

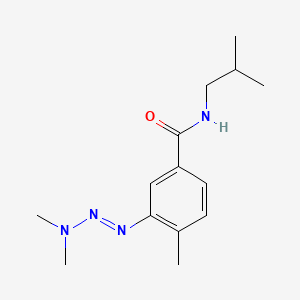


![9-[(Naphthalen-1-YL)methyl]anthracene](/img/structure/B14447385.png)
![7b-Methyl-7bH-cyclopent[cd]indene](/img/structure/B14447398.png)
